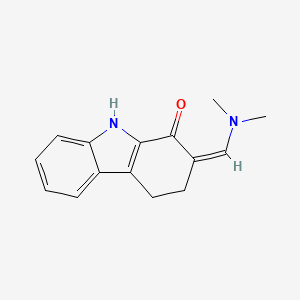![molecular formula C16H20N2O4S2 B5836185 3,4-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide](/img/structure/B5836185.png)
3,4-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide is a complex organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound, with its unique structural features, has garnered interest for its potential biological activities and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of 3,4-dimethylbenzenesulfonamide to introduce a nitro group.
Reduction: The reduction of the nitro group to an amine group.
Sulfonation: The sulfonation of the amine group to form the sulfonamide.
Coupling: The coupling of the sulfonamide with 2-(4-sulfamoylphenyl)ethylamine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process.
化学反応の分析
Types of Reactions
3,4-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
科学的研究の応用
3,4-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,4-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, inhibiting its activity and affecting cellular processes such as pH regulation and ion transport . This inhibition can lead to antiproliferative effects in cancer cells and antimicrobial activity against bacteria.
類似化合物との比較
Similar Compounds
4-aminobenzenesulfonamide: Known for its antibacterial properties.
N-(4-sulfamoylphenyl)acetamide: Used in medicinal chemistry for its enzyme inhibitory activity.
2,4-dimethylbenzenesulfonamide: Studied for its potential biological activities.
Uniqueness
3,4-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide stands out due to its specific structural features that confer unique biological activities. Its dual aromatic rings and sulfonamide groups make it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
3,4-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-12-3-6-16(11-13(12)2)24(21,22)18-10-9-14-4-7-15(8-5-14)23(17,19)20/h3-8,11,18H,9-10H2,1-2H3,(H2,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQPVAUJLCYXLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2,2-dimethylpropanamide](/img/structure/B5836103.png)
![2-(2'-methyl-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylidene)-N-phenylacetamide](/img/structure/B5836110.png)


![5-METHYL-9-PIPERIDINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE](/img/structure/B5836132.png)

![2-(thiophen-2-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5836145.png)

METHANONE](/img/structure/B5836158.png)
![1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE](/img/structure/B5836162.png)

![1-ethyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B5836177.png)
![3-(2-chlorophenyl)-N-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B5836189.png)

